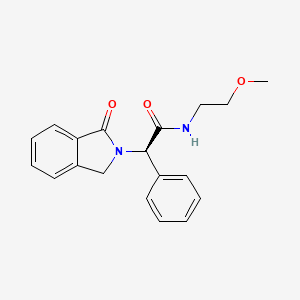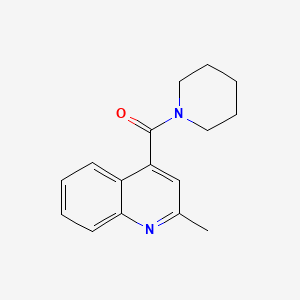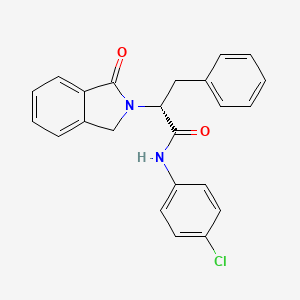
(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an essential metabolic pathway for cancer cell survival. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Wirkmechanismus
(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are essential enzymes in the TCA cycle, which produces energy for cancer cell survival. This compound disrupts the TCA cycle, leading to a decrease in energy production and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by disrupting the TCA cycle. It also inhibits the growth of cancer cells and enhances the efficacy of chemotherapy and radiation therapy. This compound has been well-tolerated in clinical trials, with mild to moderate adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide is its ability to target the TCA cycle, which is an essential metabolic pathway in cancer cells. This compound has also shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy. However, the limitations of this compound include its high cost and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide research, including:
1. Investigating the efficacy of this compound in combination with other anticancer drugs.
2. Developing new formulations of this compound to improve its pharmacokinetic properties.
3. Studying the long-term safety and efficacy of this compound in clinical trials.
4. Investigating the potential of this compound in other types of cancer.
5. Developing biomarkers to predict the response to this compound therapy.
In conclusion, this compound is a novel anticancer drug that targets the TCA cycle and induces apoptosis in cancer cells. It has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy. Further research is needed to fully understand the efficacy and safety of this compound in cancer therapy.
Synthesemethoden
The synthesis of (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide involves a multi-step process that starts with the reaction of 2-amino-3-phenylpropanoic acid with acetic anhydride to form an N-acetyl derivative. This intermediate is then reacted with 2-bromo-3-oxo-1H-isoindole to form the desired product. The final step involves the reaction of the product with pyridine-2-ylamine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide has been extensively studied in preclinical models of various cancers, including pancreatic, lung, and ovarian cancers. In these studies, this compound has been shown to inhibit the TCA cycle and induce apoptosis in cancer cells, leading to a decrease in tumor growth. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21(24-20-12-6-7-13-23-20)19(14-16-8-2-1-3-9-16)25-15-17-10-4-5-11-18(17)22(25)27/h1-13,19H,14-15H2,(H,23,24,26)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPMRKLKZQQXDS-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](CC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)
![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)



![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)